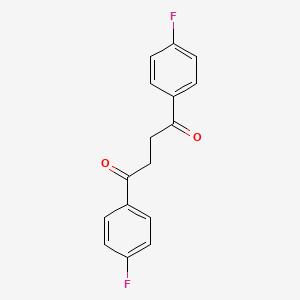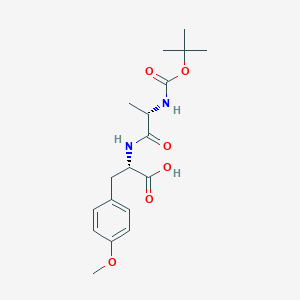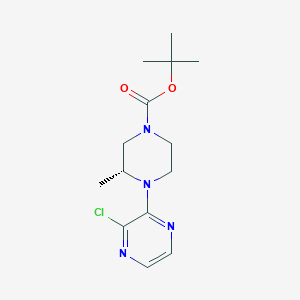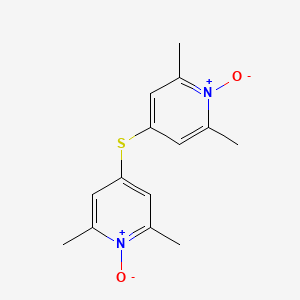
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is a chemical compound characterized by its unique structure, which includes two pyridin-1-ium rings connected by a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium typically involves the reaction of 2,6-dimethylpyridine with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxidized forms back to the original sulfanyl compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridin-1-ium rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts or conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2,6-dimethyl-1-oxidopyridin-1-ium
- 4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
- Dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate
Uniqueness
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is unique due to its sulfanyl linkage between two pyridin-1-ium rings, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in other related compounds.
Propriétés
Numéro CAS |
23429-27-8 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
4-(2,6-dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H16N2O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
Clé InChI |
JSBGNVXROOEFJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=[N+]1[O-])C)SC2=CC(=[N+](C(=C2)C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
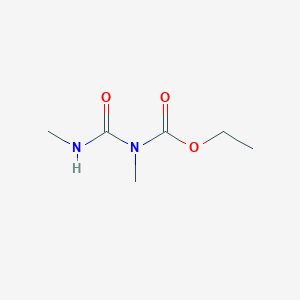
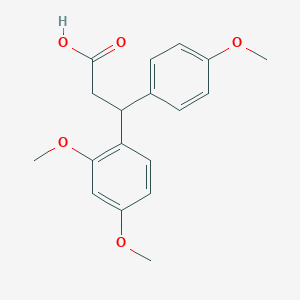
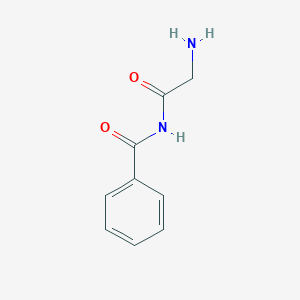
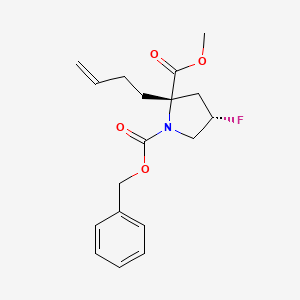
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)

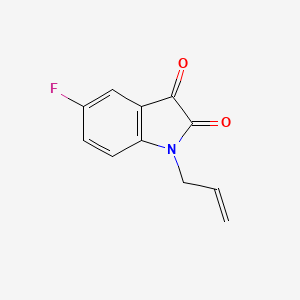
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)

